Methyl 10-azido-11-iodoundecanoate
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Overview
Description
Methyl 10-azido-11-iodoundecanoate is an organic compound that features both azido and iodo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-azido-11-iodoundecanoate can be synthesized through the addition of iodine azide to methyl 10-undecenoate. The reaction typically proceeds with high yield under controlled conditions. The general reaction involves the following steps:
Addition of Iodine Azide: Iodine azide is added to methyl 10-undecenoate, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as methanol, and the temperature is maintained to ensure optimal reaction rates and yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety protocols for handling azides and iodides, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 10-azido-11-iodoundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products Formed:
Scientific Research Applications
Methyl 10-azido-11-iodoundecanoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s azido group can be used in click chemistry to create bioactive molecules and drug candidates.
Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 10-azido-11-iodoundecanoate involves its reactivity due to the presence of both azido and iodo groups. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions, while the iodo group can act as a leaving group in these reactions . The compound can also undergo reduction to form primary amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl erythro/threo-9(10)-azido-10(9)-iodooctadecanoate: Similar in structure but with different chain lengths and positions of functional groups.
Methyl erythro-3-azido-2-iodohexadecanoate: Another compound with azido and iodo groups but differing in carbon chain length and functional group positions.
Properties
CAS No. |
92448-11-8 |
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Molecular Formula |
C12H22IN3O2 |
Molecular Weight |
367.23 g/mol |
IUPAC Name |
methyl 10-azido-11-iodoundecanoate |
InChI |
InChI=1S/C12H22IN3O2/c1-18-12(17)9-7-5-3-2-4-6-8-11(10-13)15-16-14/h11H,2-10H2,1H3 |
InChI Key |
KIDXFNGLOHWQAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CI)N=[N+]=[N-] |
Origin of Product |
United States |
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